molecular formula C4H6BrN B1268194 3-Bromobutyronitrile CAS No. 20965-20-2

3-Bromobutyronitrile

Cat. No. B1268194
CAS RN: 20965-20-2
M. Wt: 148 g/mol
InChI Key: MBXSHBIQMDKTEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated nitriles, including 3-Bromobutyronitrile, often involves halogenation reactions. A method related to its synthesis can be seen in the preparation of bromobenzene derivatives, where exchange-tritiation, diazotization, and Sandmeyer coupling are used (Hanzlik, Wiley, & Gillesse, 1979). Although not directly about 3-Bromobutyronitrile, these methods provide insight into the synthesis techniques applicable for brominated nitriles.

Molecular Structure Analysis

The molecular structure of nitriles, including 3-Bromobutyronitrile, is characterized by the presence of a cyano group (-C≡N) attached to a brominated carbon chain. Studies on related compounds, such as 3-bromophenyl derivatives, offer insights into the impact of bromination on the electronic and spatial configuration of nitriles (Kumar et al., 2016).

Scientific Research Applications

  • Organic Synthesis : 3-Bromobutyronitrile is often used as a building block in organic synthesis . It can be used to introduce the butyronitrile group into a molecule, which can then undergo further reactions to form a variety of different compounds .

  • Medicinal Chemistry : In medicinal chemistry, 3-Bromobutyronitrile can be used in the synthesis of pharmaceuticals . The nitrile group can be converted into a variety of other functional groups, making it a useful intermediate in the synthesis of complex molecules .

  • Materials Science : 3-Bromobutyronitrile can also be used in materials science . For example, it can be used in the synthesis of polymers or other materials .

  • Ester, Nitrile, or Carbonate Grafting : Functions such as ester, nitrile, or carbonate have been grafted on the molecule. This allows for the creation of a wide range of compounds with diverse properties.

  • Organic Synthesis : 3-Bromobutyronitrile is often used as a building block in organic synthesis . It can be used to introduce the butyronitrile group into a molecule, which can then undergo further reactions to form a variety of different compounds .

  • Medicinal Chemistry : In medicinal chemistry, 3-Bromobutyronitrile can be used in the synthesis of pharmaceuticals . The nitrile group can be converted into a variety of other functional groups, making it a useful intermediate in the synthesis of complex molecules .

  • Materials Science : 3-Bromobutyronitrile can also be used in materials science . For example, it can be used in the synthesis of polymers or other materials .

  • Ester, Nitrile, or Carbonate Grafting : Functions such as ester, nitrile, or carbonate have been grafted on the molecule. This allows for the creation of a wide range of compounds with diverse properties.

Safety And Hazards

3-Bromobutyronitrile is harmful if swallowed, in contact with skin or if inhaled . It is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral . Precautionary measures include avoiding breathing dust/ fume/ gas/ mist/ vapors/ spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/ protective clothing .

properties

IUPAC Name

3-bromobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN/c1-4(5)2-3-6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXSHBIQMDKTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338468
Record name 3-Bromobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobutyronitrile

CAS RN

20965-20-2
Record name 3-Bromobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobutyronitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
RM Dominguez, G Chuchani - Reaction Kinetics and Catalysis Letters, 1992 - Springer
… The gas phase elimination of 3-bromobutyronitrile, examined in a static system and … In this respect, the present work led to study the pyrolysis kinetics of 3-bromobutyronitrile in …
Number of citations: 6 link.springer.com
EC JORGENSEN, PA LEHMAN - The Journal of Organic …, 1961 - ACS Publications
… The condensation was successful with 3-bromobutyronitrile (I), 4-bromovaleronitrile (II), 3-dimethylaminopropyl chloride (IV), and 71-butyl bromide (V), but failed with 5-chlorocapro-…
Number of citations: 7 pubs.acs.org
LF Schweiger, KS Ryder, DG Morris, A Glidle… - Journal of Materials …, 2000 - pubs.rsc.org
… This mixture was stirred at rt for 90 min after which 3-bromobutyronitrile was added dropwise (0.8 ml, 8.02 mmol). The deep red reaction mixture was stirred at 65 [thin space (1/6-em)] C …
Number of citations: 54 pubs.rsc.org
G Braun - Journal of the American Chemical Society, 1930 - ACS Publications
… This acid is prepared from 2-hydroxy-3-bromobutyronitrile in the same manner … The preparation of 2-hydroxy-3-bromobutyronitrile from dibromohydrin is described. …
Number of citations: 27 pubs.acs.org
SM McElvain, WL McLeish - Journal of the American Chemical …, 1955 - ACS Publications
… Bromocyanogen, however, added readily to I to yield , -diethoxy/3-bromobutyronitrile (XI) in … (97%) of crude a,a-diethoxy-#3-bromobutyronitrile (XI). The pure material boiled at 108 (16 …
Number of citations: 11 pubs.acs.org
G Braun - Journal of the American Chemical Society, 1930 - ACS Publications
… This acid is prepared from 2-hydroxy-3-bromobutyronitrile in the same manner … The preparation of 2-hydroxy-3-bromobutyronitrile from dibromohydrin is described. …
Number of citations: 9 pubs.acs.org
JS Kim, JH Choi, HD Kim, JH Yun, CY Joo, DJ Baek - Notes, 1999 - pdf.lookchemmall.com
The discovery of sodium borohydride1 and lithium aluminum hydride2 has revolutionized the procedures utilized for the reduction of organic funcitonal groups. Since then, a number of …
Number of citations: 5 pdf.lookchemmall.com
M Ferchichi, E Jeanneau, B Fenet, F Meganem… - Tetrahedron …, 2012 - Elsevier
The synthesis of a series of six new per-substituted p-tert-butylcalix[9]arenes derivatives has been achieved. Functions such as ester, nitrile, or carbonate have been grafted on the …
Number of citations: 4 www.sciencedirect.com
SE Mestikawy, D Taussig, H Gozlan… - Journal of …, 1989 - Wiley Online Library
… First, 3-bromobutyronitrile (0.9 g, 6 mmol) was added to compound I (hydrochloride; 1.02 g, … was supplemented with 0.9 g of 3-bromobutyronitrile and 2 ml of diisopropylethylamine …
Number of citations: 32 onlinelibrary.wiley.com
KS Ryder, LF Schweiger, A Glidle… - Journal of Materials …, 2000 - pubs.rsc.org
Here we discuss the application of X-ray photoelectron spectroscopy and absorbance–reflectance FT-IR spectroscopy to establish and quantify reactivity relationships between a range …
Number of citations: 26 pubs.rsc.org

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